5-Methoxypicolinimidamide hydrochloride

Catalog No.
S3315323
CAS No.
1179359-60-4
M.F
C7H10ClN3O
M. Wt
187.63
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxypicolinimidamide hydrochloride

CAS Number

1179359-60-4

Product Name

5-Methoxypicolinimidamide hydrochloride

IUPAC Name

5-methoxypyridine-2-carboximidamide;hydrochloride

Molecular Formula

C7H10ClN3O

Molecular Weight

187.63

InChI

InChI=1S/C7H9N3O.ClH/c1-11-5-2-3-6(7(8)9)10-4-5;/h2-4H,1H3,(H3,8,9);1H

InChI Key

AKXGSCNOQOBHDQ-UHFFFAOYSA-N

SMILES

COC1=CN=C(C=C1)C(=N)N.Cl

Canonical SMILES

COC1=CN=C(C=C1)C(=N)N.Cl

5-Methoxypicolinimidamide hydrochloride is a chemical compound with the molecular formula C7H10ClN3OC_7H_{10}ClN_3O and a molecular weight of 187.63 g/mol. It is characterized by a methoxy group attached to a picolinimidamide structure, which enhances its solubility and reactivity, particularly as a hydrochloride salt. This compound is notable for its potential applications in organic synthesis and biological studies, especially in the context of nickel-catalyzed reactions that form carbon-nitrogen bonds, which are essential in pharmaceutical chemistry .

  • No information on safety hazards like toxicity, flammability, or reactivity is documented in scientific literature.

Future Research

As scientific research is constantly evolving, it is possible that future studies may explore the potential applications of 5-Methoxypicolinimidamide hydrochloride. However, due to the limited information currently available, it is difficult to predict the specific research areas where it might be investigated.

  • Due to the lack of publicly available information, the information provided above is based on limited data and should be interpreted with caution.
  • Further research is necessary to determine the specific scientific research applications of 5-Methoxypicolinimidamide hydrochloride.
, including:

  • Oxidation: This compound can be oxidized using common oxidizing agents to form more complex derivatives.
  • Cross-Coupling Reactions: It is particularly relevant in nickel-catalyzed cross-coupling reactions, where it serves as a ligand that facilitates the formation of carbon-nitrogen bonds between nitrogen-containing heterocycles and alkyl halides.
  • Substitution Reactions: The methoxy group can undergo nucleophilic substitution, affecting the reactivity of the compound in synthetic pathways.

The biological activity of 5-Methoxypicolinimidamide hydrochloride is an area of ongoing research. Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial and anticancer properties. Its role as a ligand in catalytic processes may also indicate potential applications in drug development, particularly in synthesizing biologically active compounds.

Several methods have been reported for the synthesis of 5-Methoxypicolinimidamide hydrochloride:

  • Direct Amidation: This method involves the reaction of 5-methoxypicolinic acid with appropriate amines under acidic conditions to form the imidamide.
  • Coupling Reactions: Utilizing coupling agents to facilitate the formation of the imidamide bond between methoxy-substituted pyridine derivatives and amines.
  • Hydrochloride Salt Formation: The final step usually involves treating the base form of the compound with hydrochloric acid to produce the hydrochloride salt, enhancing solubility for further applications.

5-Methoxypicolinimidamide hydrochloride has several potential applications:

  • Organic Synthesis: Its utility as a reagent in cross-coupling reactions makes it valuable for synthesizing complex organic molecules, particularly in pharmaceutical research.
  • Catalysis: As a ligand in nickel-catalyzed reactions, it aids in optimizing reaction conditions for better yields .
  • Biological Research: Investigations into its biological activity could lead to new therapeutic agents targeting various diseases.

Interaction studies involving 5-Methoxypicolinimidamide hydrochloride primarily focus on its behavior as a ligand in catalytic processes. These studies are crucial for understanding how this compound interacts with metal catalysts like nickel, influencing reaction efficiency and selectivity. Insights gained from these interactions can help optimize synthetic methodologies and improve yields in organic chemistry.

Several compounds share structural similarities with 5-Methoxypicolinimidamide hydrochloride. Here is a comparison highlighting their unique features:

Compound NameCAS NumberSimilarity IndexUnique Features
N-Hydroxy-5-methoxypicolinimidamide327056-65-50.91Hydroxy group enhances solubility and reactivity
4-(Pentyloxy)picolinimidamide hydrochloride1179362-46-90.81Alkoxy substitution may alter biological activity
(5-Methoxypyridin-2-yl)methanamine905306-69-60.84Amino group provides different reactivity profile
Picolinimidamide hydrochloride51285-26-80.74Base form without chloro or methoxy substitutions

These comparisons underscore the uniqueness of 5-Methoxypicolinimidamide hydrochloride regarding its specific functional groups and potential reactivity profiles, making it a valuable compound in both synthetic and biological contexts .

Other CAS

1179359-60-4

Dates

Modify: 2023-08-19

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